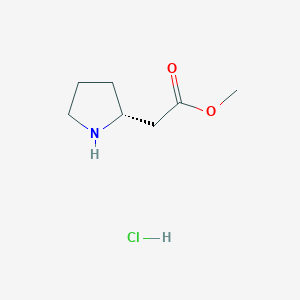

(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

説明

(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS: 340040-67-7) is a chiral organic compound featuring a pyrrolidine ring substituted with an acetoxy group at the 2-position. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.645 g/mol . The compound is commonly used as a synthetic intermediate in pharmaceuticals, particularly in the preparation of pyrrolidine-based scaffolds for drug discovery . Its stereochemistry (R-configuration) plays a critical role in its biological activity and interactions with chiral receptors .

特性

IUPAC Name |

methyl 2-[(2R)-pyrrolidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECAUVOXGVMVNH-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340040-67-7 | |

| Record name | methyl 2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials and Key Intermediates

The principal starting material is often 2-methylpyrroline , which is commercially available and relatively inexpensive. This compound undergoes hydrogenation and further transformations to yield the chiral pyrrolidine core.

Hydrogenation of 2-Methylpyrroline to (R)-2-Methylpyrrolidine

According to patent WO2008137087A1, a commercially scalable and safe process involves:

- Hydrogenation of 2-methylpyrroline using a platinum-based catalyst, preferably 5% platinum on carbon (Pt/C) or platinum(IV) oxide.

- The solvent system is a mixture of ethanol and methanol in a volume ratio of about 2:1 to 3:1.

- The reaction is performed at ambient temperature under hydrogen pressure.

- The catalyst is removed by filtration after reaction completion.

- This process yields (R)-2-methylpyrrolidine with an optical purity of at least 50% ee.

- Subsequent treatment of the isolated tartrate salt with a base liberates the free (R)-2-methylpyrrolidine.

This approach avoids corrosive reagents and intermediate isolation, enhancing safety and scalability.

| Parameter | Details |

|---|---|

| Starting material | 2-Methylpyrroline |

| Catalyst | 5% Pt/C or Pt(IV) oxide |

| Solvent | Ethanol:methanol (2:1 to 3:1 v/v) |

| Temperature | Ambient |

| Hydrogen source | Gaseous hydrogen under pressure |

| Optical purity (ee) | ≥ 50% |

| Catalyst removal | Filtration |

| Advantages | Non-corrosive, scalable, no intermediate isolation |

Esterification to Methyl 2-(pyrrolidin-2-yl)acetate

After obtaining the chiral pyrrolidine, esterification is performed to introduce the methyl acetate group. While explicit detailed protocols for this step specific to (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride are limited in the searched literature, general esterification methods include:

- Reaction of the corresponding pyrrolidine-2-acetic acid or its salt with methanol under acidic conditions or using coupling agents.

- Use of coupling reagents such as carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to promote ester bond formation.

- Control of stereochemistry is maintained by starting from optically pure pyrrolidine intermediates.

Formation of Hydrochloride Salt

The hydrochloride salt is formed by treating the free base methyl 2-(pyrrolidin-2-yl)acetate with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve solubility, stability, and handling properties.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Hydrogenation | 2-Methylpyrroline → (R)-2-methylpyrrolidine | Pt/C catalyst, EtOH/MeOH solvent, ambient T, H2 gas |

| 2. Optical Resolution | Formation of tartrate salts, recrystallization | Enhances enantiomeric purity |

| 3. Base Treatment | Liberation of free (R)-2-methylpyrrolidine | Use of base to free amine from tartrate salt |

| 4. Esterification | Formation of methyl 2-(pyrrolidin-2-yl)acetate | Acidic or coupling reagent-mediated esterification |

| 5. Salt Formation | Conversion to hydrochloride salt | Treatment with HCl, improves stability |

Research Findings and Practical Considerations

- The hydrogenation step is crucial for stereoselectivity and yield. Platinum catalysts provide high activity and selectivity.

- Use of non-corrosive solvents (ethanol/methanol) facilitates safer scale-up.

- Avoiding isolation of intermediates reduces process complexity and waste.

- Purification by recrystallization of tartrate salts is effective for enhancing optical purity.

- Esterification methods must preserve stereochemistry; mild conditions and suitable coupling agents are preferred.

- Hydrochloride salt formation enhances compound stability and solubility for downstream applications.

化学反応の分析

Types of Reactions

®-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, acids, and substituted pyrrolidines, which have applications in drug development and chemical synthesis.

科学的研究の応用

Pharmacological Applications

- CNS Activity : Studies have indicated that compounds similar to (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride exhibit significant central nervous system (CNS) activity. Research on analogs suggests potential applications in treating neurological disorders by modulating neurotransmitter systems, particularly dopamine and norepinephrine pathways .

- Analgesic Properties : Some derivatives of pyrrolidine compounds have been investigated for their analgesic effects. The structural features of this compound may contribute to pain relief mechanisms, making it a candidate for further pharmacological studies aimed at developing new analgesics .

- Drug Development : The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structural properties allow for modifications that can enhance activity against specific biological targets, making it valuable in drug discovery processes .

Synthetic Applications

- Organic Synthesis : this compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating complex molecules used in pharmaceuticals and agrochemicals .

- Chiral Synthesis : The compound's chirality is advantageous for synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical applications where the efficacy and safety of drugs can vary significantly between enantiomers .

Case Studies and Research Findings

- Case Study on CNS Modulation : A study evaluated the effects of this compound on dopamine receptors. Results showed that the compound could effectively inhibit dopamine uptake, suggesting its potential as a therapeutic agent for conditions like ADHD or depression .

- Synthesis of Analogs : Research focused on synthesizing various analogs of this compound demonstrated enhanced binding affinity to serotonin receptors compared to traditional compounds, indicating a promising avenue for developing new antidepressants .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, supporting its viability as a candidate for further clinical development .

作用機序

The mechanism of action of ®-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include modulation of neurotransmitter systems and metabolic processes.

類似化合物との比較

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

* Similarity inferred from structural complexity.

Stereochemical and Substitutional Variations

- Enantiomers : The (S)-enantiomer of the target compound exhibits reduced similarity (0.79 vs. 1.00), underscoring the importance of chirality in pharmacological activity .

- Ring Position : Compounds like (S)-Methyl 2-(pyrrolidin-3-yl)acetate HCl (CAS: 1024038-33-2) show full structural similarity (1.00) but differ in pyrrolidine substitution position (3-yl vs. 2-yl), altering electronic and steric profiles .

- Ester Modifications : Replacing the methyl ester with ethyl (e.g., Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl ) reduces similarity to 0.95, indicating ester chain length impacts solubility and metabolic stability .

Physicochemical Properties

- Solubility and Stability : Hydrochloride salts like the target compound require storage at 2–8°C under inert gas to prevent decomposition, a common trait among hygroscopic amine salts .

- LogP Differences : The target compound’s LogP (1.43) suggests moderate lipophilicity, whereas Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl (higher LogP due to phenyl) may exhibit enhanced membrane permeability .

生物活性

(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

- Chemical Formula : C7H14ClNO2

- CAS Number : 340040-67-7

- Molecular Weight : 165.65 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring, which is known for its biological significance in various pharmacological contexts. The presence of the acetate group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that compounds containing pyrrolidine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating related compounds showed that certain derivatives reduced the viability of A549 lung adenocarcinoma cells significantly when compared to untreated controls .

Table 1: Anticancer Activity Against A549 Cells

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| This compound | 100 | 66 |

| Cisplatin | 100 | 50 |

This data suggests that while this compound exhibits activity, it may not be as potent as established chemotherapeutics like cisplatin.

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Vancomycin) | 1 | High |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer progression or bacterial survival. Further studies are required to elucidate the precise binding interactions and downstream effects on cellular pathways.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study conducted on various pyrrolidine derivatives revealed that modifications at specific positions on the pyrrolidine ring could enhance or diminish cytotoxicity against cancer cells. The structure–activity relationship (SAR) analysis indicated that substituents significantly affect biological outcomes .

- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of related compounds demonstrated promising results against resistant bacterial strains. The findings highlighted the necessity for continued exploration into structural modifications to improve efficacy .

- Mutagenicity Testing : Evaluation of mutagenic potential using the Vibrio harveyi test indicated that certain derivatives of pyrrolidine may possess both mutagenic and antimutagenic properties, suggesting a complex interaction with genetic material that warrants further investigation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride to achieve high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be enhanced using chiral auxiliaries or asymmetric catalysis. For example, chiral chromatography (e.g., HPLC with chiral stationary phases) is effective for resolving racemic mixtures. Evidence from analogous compounds suggests that tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-methyl-N-(2-methylpiperidin-4-yl)carbamate) can guide stereochemical control during synthesis . Additionally, monitoring reaction progress via -NMR or polarimetry ensures stereochemical fidelity.

Q. What analytical techniques are recommended for confirming the molecular identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify structural integrity, with pyrrolidine ring protons typically appearing as multiplet signals between δ 1.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHClNO: 200.0943).

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in acetonitrile/water) assesses purity >98% .

- Elemental Analysis : Validates stoichiometry (e.g., Cl content via ion chromatography).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- First-aid measures include rinsing exposed areas with water and consulting a physician immediately .

- Store in airtight containers at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model protonation states of the pyrrolidine nitrogen under acidic/basic conditions to predict salt stability.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., ester linkage) prone to hydrolysis .

- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS .

Q. What strategies resolve data contradictions in X-ray crystallographic refinement of this compound?

- Methodological Answer :

- Use SHELX software for structure solution and refinement. Key steps include:

- TWIN/BASF Commands : Address twinning or disordered regions in crystals.

- Rigid-Bond Restraints : Apply to pyrrolidine ring atoms to stabilize refinement.

- Validation Tools : Check using R and Coot for electron density map consistency .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility, improving bioavailability.

- Dissolution Testing : Compare salt vs. free base dissolution rates using simulated gastric fluid (pH 1.2–3.0).

- In Vivo Studies : Measure plasma concentration-time profiles in animal models to assess absorption and half-life .

Q. What are the challenges in scaling up synthesis, and how can impurity profiles be controlled?

- Methodological Answer :

- Critical Parameters :

- Reaction Temperature : Maintain <0°C during esterification to minimize racemization.

- Workup Protocols : Use aqueous NaHCO washes to remove unreacted reagents.

- Impurity Control : Monitor by-products (e.g., methyl ester hydrolysis products) via LC-MS and optimize recrystallization solvents (e.g., ethanol/water mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。